molecular formula C12H7F3O3 B11862214 1-(Trifluoromethoxy)naphthalene-8-carboxylic acid

1-(Trifluoromethoxy)naphthalene-8-carboxylic acid

Cat. No.: B11862214
M. Wt: 256.18 g/mol
InChI Key: AYWHMZIHOJAAQB-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

1-(Trifluoromethoxy)naphthalene-8-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or other reduced derivatives. Substitution reactions can introduce various functional groups onto the naphthalene ring.

Scientific Research Applications

1-(Trifluoromethoxy)naphthalene-8-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound may be used in the study of biological pathways and interactions due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

1-(Trifluoromethoxy)naphthalene-8-carboxylic acid can be compared with other similar compounds, such as:

    1-Naphthoic acid: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.

    1-(Methoxy)naphthalene-8-carboxylic acid: Contains a methoxy group instead of a trifluoromethoxy group, leading to variations in electronic effects and interactions.

    1-(Trifluoromethyl)naphthalene-8-carboxylic acid: Features a trifluoromethyl group, which also influences the compound’s properties differently compared to the trifluoromethoxy group.

The presence of the trifluoromethoxy group in this compound imparts unique electronic and steric effects, distinguishing it from these similar compounds .

Properties

Molecular Formula

C12H7F3O3

Molecular Weight

256.18 g/mol

IUPAC Name

8-(trifluoromethoxy)naphthalene-1-carboxylic acid

InChI

InChI=1S/C12H7F3O3/c13-12(14,15)18-9-6-2-4-7-3-1-5-8(10(7)9)11(16)17/h1-6H,(H,16,17)

InChI Key

AYWHMZIHOJAAQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)C(=CC=C2)OC(F)(F)F

Origin of Product

United States

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